molecular formula C8H14O2 B1251037 4-Methylpent-3-en-1-yl acetate

4-Methylpent-3-en-1-yl acetate

Cat. No. B1251037
M. Wt: 142.2 g/mol
InChI Key: BLCVRQROLSDXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylpent-3-en-1-yl acetate is an acetate ester resulting from the formal condensation of the hydroxy group of 4-methylpent-3-en-1-ol with acetic acid. It is an acetate ester and an olefinic compound. It derives from a 4-methylpent-3-en-1-ol.

Scientific Research Applications

Synthesis and Chemical Reactions

4-Methylpent-3-en-1-yl acetate and its derivatives are often involved in complex chemical reactions and syntheses. For example, Gillard, Heaton, and Pilbrow (1970) demonstrated the use of similar compounds in the synthesis of platinum complexes, highlighting their potential in organometallic chemistry (Gillard, Heaton, & Pilbrow, 1970). Similarly, Sorokin and Kulinkovich (1988) utilized 4-Methylpent-3-enal, a related compound, in synthesizing the racemic form of a sex pheromone (Sorokin & Kulinkovich, 1988).

Photophysical Studies

The compound has also been used in photophysical studies. For instance, Haskell and Read (1969) investigated the ultraviolet absorption spectra of unsaturated carbonyl compounds, including derivatives of 4-Methylpent-3-en-1-yl acetate, at high temperatures (Haskell & Read, 1969).

Bioactive Derivatives

Khayyat and Sameeh (2017) explored the synthesis of bioactive epoxides and hydroperoxides derived from geranyl acetate, a compound closely related to 4-Methylpent-3-en-1-yl acetate. They also studied their antifungal properties, indicating the compound's potential in bioactive material synthesis (Khayyat & Sameeh, 2017).

Catalysis and Material Science

The compound and its derivatives have applications in catalysis and material science. For example, Cutrufello et al. (2002) investigated the acid-base properties of various oxides using 4-Methylpentan-2-ol, a related compound, as a probe in catalytic transformations (Cutrufello et al., 2002).

properties

Product Name

4-Methylpent-3-en-1-yl acetate

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

4-methylpent-3-enyl acetate

InChI

InChI=1S/C8H14O2/c1-7(2)5-4-6-10-8(3)9/h5H,4,6H2,1-3H3

InChI Key

BLCVRQROLSDXAH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCOC(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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